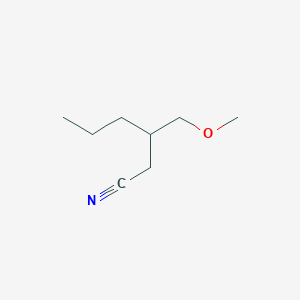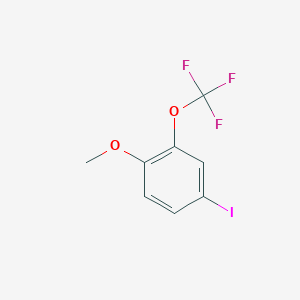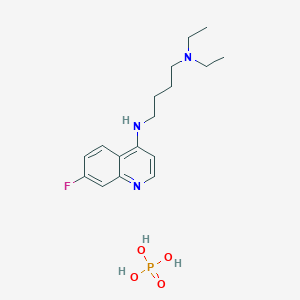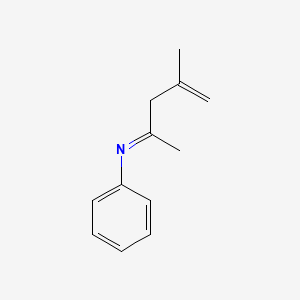![molecular formula C14H27NO8 B12599553 Bis[2-(2-methoxyethoxy)ethyl] L-aspartate CAS No. 646530-54-3](/img/structure/B12599553.png)
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is a chemical compound known for its unique properties and applications in various fields It is a derivative of L-aspartic acid, where the carboxyl groups are esterified with 2-(2-methoxyethoxy)ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-methoxyethoxy)ethyl] L-aspartate typically involves the esterification of L-aspartic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of polymers and as a plasticizer in materials science.
作用機序
The mechanism by which Bis[2-(2-methoxyethoxy)ethyl] L-aspartate exerts its effects depends on its interaction with molecular targets. In biochemical applications, it may act as a substrate for enzymes, participating in catalytic reactions. In medicinal applications, it may interact with cellular receptors or transporters, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
Bis[2-(2-methoxyethoxy)ethyl] ether: Similar in structure but lacks the aspartate moiety.
Dimethoxytetraethylene glycol: Another related compound with similar ether linkages.
Uniqueness
Bis[2-(2-methoxyethoxy)ethyl] L-aspartate is unique due to the presence of the L-aspartate moiety, which imparts specific biochemical properties and potential therapeutic applications. Its ability to participate in a variety of chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
646530-54-3 |
|---|---|
分子式 |
C14H27NO8 |
分子量 |
337.37 g/mol |
IUPAC名 |
bis[2-(2-methoxyethoxy)ethyl] (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C14H27NO8/c1-18-3-5-20-7-9-22-13(16)11-12(15)14(17)23-10-8-21-6-4-19-2/h12H,3-11,15H2,1-2H3/t12-/m0/s1 |
InChIキー |
QCYQBMXDGCGDPQ-LBPRGKRZSA-N |
異性体SMILES |
COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)N |
正規SMILES |
COCCOCCOC(=O)CC(C(=O)OCCOCCOC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12599474.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)

![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)

![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
